2-bromo-9-methyl-9-phenyl-9H-Fluorene
Description
2-Bromo-9-methyl-9-phenyl-9H-fluorene (CAS: 1548450-68-5) is a brominated fluorene derivative with the molecular formula C₂₀H₁₅Br and a molecular weight of 335.24 g/mol . It is a colorless, odorless solid with a melting point of 95–96°C and a boiling point of 286–287°C. The compound is insoluble in water but soluble in organic solvents such as dichloromethane and tetrahydrofuran. Its structure features a bromine atom at the 2-position of the fluorene backbone and a methyl-phenyl substitution at the 9-position, which introduces steric and electronic effects critical to its reactivity .
Properties
Molecular Formula |
C20H15B |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-bromo-9-methyl-9-phenylfluorene |
InChI |
InChI=1S/C20H15Br/c1-20(14-7-3-2-4-8-14)18-10-6-5-9-16(18)17-12-11-15(21)13-19(17)20/h2-13H,1H3 |
InChI Key |
CLONKSYOYUZVAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key parameters of 2-bromo-9-methyl-9-phenyl-9H-fluorene with structurally related compounds:
Key Observations :
- Steric Effects : The 9-methyl and 9-phenyl groups in the target compound introduce significant steric hindrance compared to simpler derivatives like 2-bromo-9H-fluorene. This reduces its reactivity in nucleophilic substitutions but enhances stability in polymer matrices .
- Electronic Effects : The electron-withdrawing bromine at the 2-position increases electrophilicity, facilitating cross-coupling reactions. However, the electron-donating methyl group partially offsets this effect .
- Molecular Weight : Higher molecular weight derivatives (e.g., 9-(4-Bromophenyl)-9-phenylfluorene) are favored in materials science for their thermal stability and optoelectronic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
